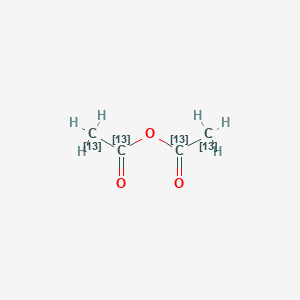
Acetic anhydride-13C4
Cat. No. B048370
Key on ui cas rn:
114510-14-4
M. Wt: 106.059 g/mol
InChI Key: WFDIJRYMOXRFFG-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05623079
Procedure details


N-formyl-L-aspartic anhydride (hereinafter referred to as FAA) is usually obtained by the reaction of N-formyl-L-aspartic acid with formic acid and acetic anhydride (hereinafter referred to as dehydration reaction). As such a reaction known is a reaction in which acetic acid and formic acid are employed in almost stoichiometric amounts based on aspartic acid (U.S. Pat. No. 4,526,985 and U.S. Pat. No. 4,810,816), which is problematic in that the yield is low as based on the amount of aspartic acid as the starting material.

Name
N-formyl-L-aspartic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
FAA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:3][C@@H:4]1[C:9](=[O:10])[O:8][C:6](=[O:7])[CH2:5]1)=[O:2].C(O)=[O:12]>>[CH:1]([NH:3][C@H:4]([C:9]([OH:8])=[O:10])[CH2:5][C:6]([OH:12])=[O:7])=[O:2].[C:6]([O:8][C:9](=[O:10])[CH3:4])(=[O:7])[CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
N-formyl-L-aspartic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N[C@H]1CC(=O)OC1=O
|
Step Three
|
Name
|
FAA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N[C@H]1CC(=O)OC1=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)N[C@@H](CC(=O)O)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
